MFCD22196329

Description

Compounds with MDL identifiers often undergo rigorous characterization, including molecular formula determination, purity analysis, and hazard classification, as exemplified by similar entries in the evidence .

Properties

Molecular Formula |

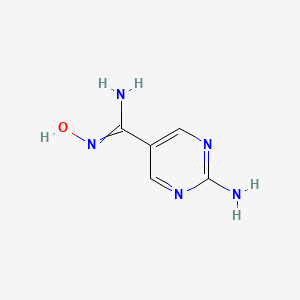

C5H7N5O |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2-amino-N'-hydroxypyrimidine-5-carboximidamide |

InChI |

InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9) |

InChI Key |

ODBDZDOAMMXVMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD22196329 typically involves multiple steps, starting from acyclic starting materials. One common method involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

MFCD22196329 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

MFCD22196329 has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.

Mechanism of Action

The mechanism of action of MFCD22196329 involves its interaction with specific molecular targets and pathways. For instance, in its antitrypanosomal activity, the compound interferes with the metabolic processes of the Trypanosoma parasite, leading to its death. Similarly, its antiplasmodial activity involves inhibition of key enzymes in the Plasmodium parasite .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on two compounds structurally or functionally analogous to MFCD22196329, as inferred from the evidence:

Table 1: Key Properties of this compound and Analogs

Structural and Functional Analysis

Its synthesis involves DMF and potassium carbonate, indicating a nucleophilic substitution or coupling reaction . Contrast with this compound: While its exact role is unclear, the presence of multiple nitrogen atoms and an oxygenated backbone may align with this compound’s hypothetical applications in medicinal chemistry.

CAS 1761-61-1 :

- Functional Similarity : This brominated aromatic compound (C₇H₅BrO₂) is synthesized via green chemistry methods using an A-FGO catalyst. Its solubility profile (0.687 mg/mL) and low molecular weight make it suitable for small-molecule catalysis or intermediates .

- Contrast with this compound : The bromine substituent and carboxylic acid group suggest reactivity distinct from nitrogen-heavy analogs like CAS 1022150-11-3. This compound may share functional traits in catalysis but differ in substrate specificity.

Research Findings and Data

- Synthetic Efficiency : CAS 1022150-11-3 achieves a 98% yield under optimized conditions, emphasizing the importance of solvent choice (DMF) and base (K₂CO₃) in similar reactions . In contrast, CAS 1761-61-1 leverages recyclable catalysts (A-FGO), aligning with sustainable chemistry trends .

- Hazard Profiles : Both analogs carry H302 (harmful if swallowed), but CAS 1022150-11-3 has additional warnings (e.g., skin/eye irritation), highlighting the need for stringent safety protocols in handling this compound .

Critical Evaluation of Limitations

- Data Gaps : The absence of this compound’s structural data limits direct comparisons. For instance, its solubility, stability, and spectroscopic properties (e.g., NMR, IR) remain unverified.

- Methodological Variability : Synthesis methods for analogs differ significantly (e.g., DMF vs. THF solvents), complicating extrapolations to this compound’s optimal reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.